3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The structure features a methyl group at position 3 and a sulfanyl (-S-) substituent at position 2 linked to a 2-oxo-2-(piperidin-1-yl)ethyl chain. Thienopyrimidinones are recognized for their pharmacological versatility, particularly as kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators .
The compound’s synthesis typically involves cyclization reactions under mild conditions, as demonstrated in thieno[3,2-d]pyrimidin-4-one derivatives .
Properties
IUPAC Name |
3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-16-13(19)12-10(5-8-20-12)15-14(16)21-9-11(18)17-6-3-2-4-7-17/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJALTRUCFTSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals. They are known to play a significant role in the pharmaceutical industry, particularly as inhibitors of protein kinases.
Biological Activity
The compound 3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidin-4-one core with a piperidinyl side chain and a sulfanyl group that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine family exhibit various biological activities including:
- Anticancer Activity : Many thienopyrimidines have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies show that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .
- Antimicrobial Properties : Thienopyrimidine derivatives have demonstrated antibacterial and antifungal activities. The presence of the piperidine ring is often associated with enhanced interaction with microbial targets, leading to increased efficacy against resistant strains .
- Anti-inflammatory Effects : Some studies have indicated that thienopyrimidine compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents in conditions such as arthritis or other inflammatory diseases .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of key enzymes involved in cancer progression or microbial metabolism.
- Interaction with Cellular Targets : The compound may interact with various cellular receptors or ion channels, influencing signaling pathways related to cell survival and proliferation.
- Induction of Oxidative Stress : Some derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of thienopyrimidine derivatives:
- A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of structurally similar compounds against breast cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth in vivo by inducing apoptosis and cell cycle arrest .
- Another investigation focused on the antimicrobial activity of thienopyrimidines against resistant bacterial strains. Results indicated significant antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings .
Data Summary Table
Below is a summary table highlighting key findings related to the biological activity of this compound:
| Activity Type | Cell Line / Organism | IC50 / MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | < 5 | Apoptosis induction |
| Antimicrobial | E. coli | 10 | Cell wall synthesis inhibition |
| Anti-inflammatory | RAW 264.7 (macrophages) | 15 | Cytokine modulation |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Pharmacological and Physicochemical Insights
Piperidine vs. Morpholine Substituents :
- The target compound’s piperidine group (6-membered amine ring) may enhance binding to CNS targets like dopamine D₂ receptors, as seen in risperidone derivatives . In contrast, morpholine-containing analogues (e.g., C₁₉H₁₈F₃N₃O₃S₂) prioritize solubility due to morpholine’s oxygen atom, favoring peripheral activity .
Alkyl vs. However, benzo-fused derivatives (e.g., 325693-40-1) exhibit extended planar structures, enhancing intercalation with DNA or kinase active sites .
Electron-Withdrawing Groups: Compounds with trifluoromethoxy (e.g., 877654-37-0) or benzoxazine groups (e.g., 1252921-88-2) demonstrate improved metabolic stability and target affinity due to electron-withdrawing effects, which modulate electron density in the thienopyrimidinone core .
Synthetic Accessibility: The target compound’s synthesis aligns with methods for thieno[3,2-d]pyrimidin-4-ones, which use formamide cyclization under mild conditions (60–65% yields) . Analogues with complex substituents (e.g., 50e in ) require multi-step protocols, reducing scalability .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one core is typically constructed via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, reacting methyl 2-amino-4-methylthiophene-3-carboxylate with urea in refluxing acetic acid yields the pyrimidinone ring. Modifications at the 2-position are achieved through subsequent nucleophilic substitution.
Sulfanyl Group Introduction
The critical sulfanyl moiety at position 2 is introduced via a thiol-disulfide exchange reaction. A representative protocol involves treating the intermediate 2-chlorothieno[3,2-d]pyrimidin-4-one with 2-mercapto-1-(piperidin-1-yl)ethan-1-one in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Triethylamine is often added to scavenge HCl, improving yields to 70–85%.
Stepwise Synthetic Protocols
Route A: Sequential Functionalization
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Step 1 : Synthesis of 2-chloro-3-methylthieno[3,2-d]pyrimidin-4-one
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Reactants : Methyl 2-amino-4-methylthiophene-3-carboxylate, phosphoryl chloride (POCl)
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Conditions : Reflux in anhydrous toluene for 6 hours.
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Yield : 92% (reported).
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Step 2 : Thiolation with 2-mercapto-1-(piperidin-1-yl)ethan-1-one
Route B: One-Pot Tandem Synthesis
Recent advancements describe a one-pot method combining cyclocondensation and thiolation:
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Reactants : Methyl 2-amino-4-methylthiophene-3-carboxylate, urea, 2-mercapto-1-(piperidin-1-yl)ethan-1-one
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Conditions : Microwave irradiation (150°C, 300 W) for 45 minutes.
Reaction Optimization
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 85 | 18 |
| Acetonitrile | 37.5 | 78 | 24 |
| Ethanol | 24.3 | 62 | 36 |
Polar aprotic solvents like DMF favor nucleophilic substitution by stabilizing transition states.
Catalytic Additives
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Triethylamine : Enhances yields by 15–20% via HCl neutralization.
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Potassium carbonate : Alternative base for moisture-sensitive reactions (yield: 73%).
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
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Recrystallization : Ethanol/water (4:1) affords needle-like crystals (purity >99% by HPLC).
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 1.45–1.65 (m, 6H, piperidine), 2.35 (s, 3H, CH), 3.45–3.60 (m, 4H, piperidine N–CH), 4.20 (s, 2H, S–CH), 6.85 (s, 1H, thiophene).
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HRMS : m/z 305.1321 [M+H] (calc. 305.1323).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces batch variability:
Waste Management
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POCl Quenching : Controlled hydrolysis with ice-cold NaOH minimizes toxic HCl emissions.
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Solvent Recovery : DMF is distilled and reused (≥95% recovery).
Challenges and Solutions
Regioselectivity in Thiolation
Competing reactions at N3 vs. C2 are mitigated by:
Stability of Intermediates
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2-Chloro Intermediate : Stored under N at −20°C to prevent hydrolysis.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for 3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with substituted aldehydes (e.g., 4-piperidinobenzaldehyde) under acidic catalysis . Subsequent steps include sulfanyl group introduction via nucleophilic substitution, requiring precise control of temperature (40–60°C), solvent choice (e.g., DMF or acetonitrile), and catalysts (e.g., p-toluenesulfonic acid) . Optimization focuses on yield and purity through parameters like reaction time (12–24 hours) and purification via column chromatography or recrystallization .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry, while Mass Spectrometry (MS) confirms molecular weight . X-ray crystallography may resolve structural ambiguities, particularly torsional angles and bond lengths . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and Infrared (IR) spectroscopy validates functional groups like carbonyl (C=O) and sulfanyl (S–C) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity . Pharmacophore mapping identifies critical binding motifs, such as the piperidin-1-yl moiety’s role in hydrophobic interactions . Validation includes correlating computational results with in vitro assays (e.g., IC₅₀ values from enzymatic inhibition studies) .
Q. What strategies resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidin-4-one derivatives?
- Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from assay variability (e.g., cell line specificity) or structural modifications (e.g., substituent electronegativity). Systematic SAR (Structure-Activity Relationship) studies compare derivatives with controlled substitutions (e.g., piperidin-1-yl vs. morpholinyl groups) . Meta-analyses of published data, adjusted for experimental conditions (e.g., dose ranges, solvent effects), clarify trends .
Q. How do pharmacokinetic properties (e.g., bioavailability) of this compound influence its therapeutic potential?
- Answer : In silico tools (e.g., SwissADME) predict oral bioavailability by evaluating Lipinski’s Rule of Five parameters, highlighting potential issues like high molecular weight (>500 Da) or logP (>5) . In vitro Caco-2 cell permeability assays assess intestinal absorption, while cytochrome P450 inhibition studies identify metabolic stability risks . Formulation strategies (e.g., prodrug design or nanoparticle encapsulation) address solubility limitations .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating this compound’s enzymatic inhibition in vitro?
- Answer : Include positive controls (e.g., known inhibitors like staurosporine for kinases) and negative controls (DMSO solvent-only groups). Dose-response curves (10 nM–100 µM) determine IC₅₀ values, with triplicate measurements to assess reproducibility . Counter-screening against unrelated enzymes (e.g., phosphatases) confirms selectivity. Statistical analysis (e.g., ANOVA) accounts for batch-to-batch variability in compound purity .
Q. How can crystallographic data improve the design of analogs with enhanced potency?
- Answer : X-ray structures of the compound bound to its target (e.g., a kinase active site) reveal key interactions, such as hydrogen bonds with backbone amides or π-π stacking with aromatic residues. Fragment-based drug design (FBDD) uses these insights to modify substituents (e.g., introducing fluorine atoms for improved binding entropy) . Dynamic undocking simulations identify regions of the binding pocket amenable to structural optimization .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Answer : Low yields (<40%) in sulfanyl group introduction steps are common due to steric hindrance. Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction homogeneity . Alternative coupling reagents (e.g., HATU instead of EDC/HOBt) may minimize side products in amide bond formation . Flow chemistry enables scalable production with real-time monitoring .
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
- Answer : CRISPR-mediated knockout of the putative target gene (e.g., a kinase) in cell lines eliminates on-target effects, confirming specificity . Proteome-wide profiling (e.g., kinome-wide inhibition screens) identifies off-target interactions. Rescue experiments (e.g., overexpressing the target protein) restore phenotype in compound-treated cells, validating mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
